3-(3-Fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-2-propen-1-one
Description
This compound belongs to the chalcone family, characterized by a propen-1-one backbone linking two aromatic rings. Its structure features a 3-fluorophenyl group at the C3 position and a 2-hydroxy-4,6-bis(phenylmethoxy)phenyl moiety at the C1 position.
Properties
IUPAC Name |
3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23FO4/c30-24-13-7-12-21(16-24)14-15-26(31)29-27(32)17-25(33-19-22-8-3-1-4-9-22)18-28(29)34-20-23-10-5-2-6-11-23/h1-18,32H,19-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEXIVYEYSTGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C(=C2)OCC3=CC=CC=C3)C(=O)C=CC4=CC(=CC=C4)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701216 | |
| Record name | 1-[2,4-Bis(benzyloxy)-6-hydroxyphenyl]-3-(3-fluorophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120980-17-8 | |
| Record name | 1-[2,4-Bis(benzyloxy)-6-hydroxyphenyl]-3-(3-fluorophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-fluoroacetophenone and 2-hydroxy-4,6-bis(phenylmethoxy)benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(3-Fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-2-propen-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the aromatic rings, particularly at the C1 and C3 positions. These modifications influence physical properties, reactivity, and biological activity.
Table 1: Structural and Physical Property Comparison
*Calculated based on molecular formula.
Key Observations:
- Substituent Bulk : Phenylmethoxy groups (target compound) confer greater steric hindrance and lipophilicity compared to methoxymethoxy analogs (e.g., compound 9 ), which may affect solubility and membrane permeability .
- Electronic Effects: Fluorine at the 3-position (target compound) vs.
- Melting Points : Bulky substituents (e.g., phenylmethoxy in ) correlate with higher melting points due to enhanced intermolecular interactions.
Biological Activity
3-(3-Fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This compound is structurally characterized by a fluorophenyl group and a bis(phenylmethoxy) moiety, contributing to its potential pharmacological effects. This article reviews the biological activity of this compound, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure
The chemical structure of the compound is represented as follows:
Anticancer Activity
Chalcones are known for their anticancer properties, and this specific compound has been investigated for its effects on various cancer cell lines.
- Mechanism of Action : The compound reportedly induces apoptosis in cancer cells through the activation of the p53 pathway, which is crucial for regulating the cell cycle and preventing tumor formation. In vitro studies have demonstrated significant antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231 with IC50 values of 15.7 ± 5.9 µM and 33.9 ± 7.1 µM, respectively .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.7 ± 5.9 | Induces apoptosis via p53 |
| MDA-MB-231 | 33.9 ± 7.1 | Induces apoptosis via p53 |
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored. Studies indicate that it exhibits significant antibacterial activity against various strains.
- Efficacy Against Bacteria : The compound showed effective inhibition against Escherichia coli and Staphylococcus aureus, demonstrating inhibition zones comparable to standard antibiotics.
| Bacterial Strain | Inhibition Zone (mm) at 500 µg/mL |
|---|---|
| E. coli ATCC 25923 | 10.68 ± 0.16 |
| S. aureus ATCC 259 | 10.33 ± 0.01 |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory potential by inhibiting the chlorinating activity of myeloperoxidase (MPO), an enzyme implicated in inflammatory responses.
- Inhibition Potency : The compound demonstrated an IC50 value of 0.26 ± 0.04 µmol/L in inhibiting MPO activity, suggesting its potential as an anti-inflammatory agent .
Case Studies
Several case studies have highlighted the therapeutic potential of this chalcone derivative:
- Breast Cancer Study :
- A study conducted on MCF-7 cells showed that treatment with the compound resulted in a marked increase in apoptotic markers and a decrease in cell viability.
- Antibacterial Efficacy :
- Research comparing the antibacterial effects of this compound with standard antibiotics revealed that it could serve as a viable alternative treatment option against resistant bacterial strains.
Q & A
Basic: What are the standard synthetic routes for preparing 3-(3-Fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-2-propen-1-one?
Methodological Answer:
The compound is typically synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between a substituted acetophenone derivative and an aldehyde. For example:
Precursor Preparation : Start with 2-hydroxy-4,6-bis(phenylmethoxy)acetophenone and 3-fluorobenzaldehyde.
Reaction Conditions : Use NaOH or KOH in ethanol/water under reflux (60–80°C) for 6–12 hours.
Purification : Recrystallize the crude product using ethanol or methanol to achieve >95% purity .
Validation : Confirm success via ¹H/¹³C NMR (e.g., aromatic proton integration at δ 6.5–8.0 ppm) and X-ray crystallography (dihedral angles between aromatic rings, e.g., 119.9°–127.34° as in crystal structure data) .
Basic: How is the compound’s structure characterized in crystallographic studies?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.
Refinement : Apply SHELX software to refine bond lengths (e.g., C–C: 1.34–1.48 Å) and angles (e.g., C9–C8–C7–O2: 122.86°).
Key Observations : Note dihedral angles between fluorophenyl and hydroxy-bis(benzyloxy)phenyl groups (e.g., 119.9°–127.34°), confirming π-conjugation and steric effects .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and a face shield. Inspect gloves for defects before use .
- Engineering Controls : Use fume hoods with ≥100 ft/min airflow to minimize inhalation risks.
- Decontamination : Wash hands with soap/water after handling; dispose of waste via hazardous waste protocols .
Advanced: How can researchers optimize reaction yields while minimizing byproduct formation?
Methodological Answer:
Catalyst Screening : Test alternatives to NaOH, such as pyrrolidine or ionic liquids, to reduce side reactions.
Temperature Control : Lower reaction temperatures (40–50°C) with microwave-assisted synthesis to enhance selectivity.
Real-Time Monitoring : Use TLC (hexane:ethyl acetate = 3:1) or HPLC (C18 column, λ = 254 nm) to track intermediate formation.
Stability Considerations : Avoid prolonged heating (>12 hours) to prevent degradation of benzyloxy groups, as seen in organic compound degradation studies .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
Contradictions often arise from:
Purity Discrepancies : Validate compound purity via HPLC-MS (e.g., 95% vs. 98% purity impacts IC50 values).
Assay Conditions : Standardize protocols (e.g., MTT assay incubation time: 48 vs. 72 hours).
Solvent Effects : Compare DMSO vs. ethanol solubility; DMSO may enhance cellular uptake .
Case Study : Anti-inflammatory activity discrepancies (e.g., COX-2 inhibition vs. NF-κB pathways) require pathway-specific assays (e.g., luciferase reporter gene assays) .
Advanced: What computational methods predict the compound’s pharmacological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Discovery Studio to model interactions with kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2).
QSAR Models : Develop 2D/3D-QSAR using descriptors like logP (≈3.2) and polar surface area (≈70 Ų) to correlate structure with bioactivity .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å indicates stable target binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
